N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide - 2034424-62-7

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Catalog Number: EVT-2520258
CAS Number: 2034424-62-7
Molecular Formula: C15H18N6O4S
Molecular Weight: 378.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) []

  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for extracellular signal-regulated kinases 1/2 (ERK1/2) kinase activity. It is being investigated for its potential in cancer treatment. []
  • Relevance: GDC-0994 shares the 1-methyl-1H-pyrazolyl moiety with the target compound, although the substitution position on the pyrazole ring differs (5-position in GDC-0994 vs. 4-position in the target). Both compounds also incorporate a nitrogen-containing heterocycle linked to the pyrazole, highlighting a potential structural similarity that could be explored further. []

2. (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337) []

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. It displays promising preclinical pharmacokinetic properties and robust in vivo antitumor activity. []
  • Relevance: AMG 337 contains the 1-methyl-1H-pyrazol-4-yl subunit, which is directly present in the target compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide. This structural similarity suggests a potential relationship between the two compounds, especially considering the prevalence of pyrazole derivatives in kinase inhibitor development. []

3. N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) []

  • Compound Description: PF-06747775 is a high-affinity irreversible inhibitor of mutant epidermal growth factor receptor (EGFR) designed for the treatment of non-small-cell lung cancer. It displays selectivity for mutant EGFR over the wild-type. []
  • Relevance: This compound possesses the 3-methoxy-1-methyl-1H-pyrazol-4-yl group, closely resembling the 1-methyl-1H-pyrazol-4-yl moiety in the target compound. Both compounds feature this substituted pyrazole connected to a larger aromatic system, suggesting a potential relationship in their chemical space. []

4. 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033) []

  • Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor with a preferential binding affinity for the activated conformation of c-Met. This specificity towards the active form makes it a potentially advantageous candidate for cancer treatment. []
  • Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl group with the target compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide. Both compounds also feature a methanesulfonamide group, indicating a potential structural and potentially functional relationship. []

5. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) []

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with a reduced cutaneous toxicity profile compared to other Akt inhibitors. This improved safety profile makes it a promising candidate for further clinical development. []
  • Relevance: Hu7691 incorporates the 1-methyl-1H-pyrazolyl group, although at the 5-position of the pyrazole ring compared to the 4-position in the target compound. This structural similarity, along with the presence of other nitrogen-containing heterocycles in both compounds, suggests they could belong to a similar chemical class or exhibit overlapping biological activities. []

6. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

  • Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a cysteine residue in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
  • Relevance: This compound contains the 1-methyl-1H-pyrazol-4-yl moiety directly present in N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide. Both compounds feature this substituted pyrazole linked to a pyridine ring, suggesting a potential structural and possibly functional relationship. []

7. 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) []

  • Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. This compound represents the first clinical entry for this mechanism in the treatment of schizophrenia. []
  • Relevance: PF-2545920 and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide both contain a 1-methyl-1H-pyrazolyl group linked to a pyridine ring, suggesting they could share a similar chemical space and potentially exhibit overlapping biological activities. []

Properties

CAS Number

2034424-62-7

Product Name

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide

Molecular Formula

C15H18N6O4S

Molecular Weight

378.41

InChI

InChI=1S/C15H18N6O4S/c1-19-10-12(9-18-19)13-11(4-3-5-16-13)8-17-14(22)20-6-7-21(15(20)23)26(2,24)25/h3-5,9-10H,6-8H2,1-2H3,(H,17,22)

InChI Key

OFYCOAGONLCBPW-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.